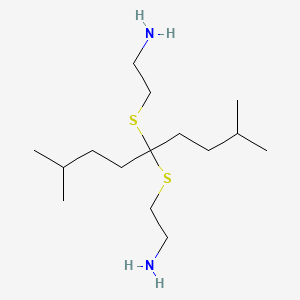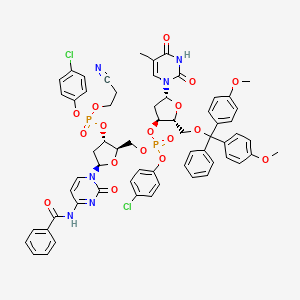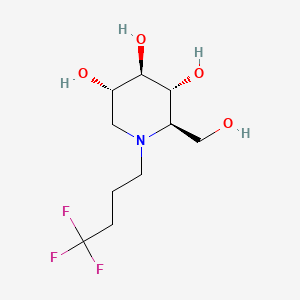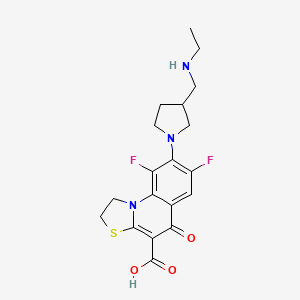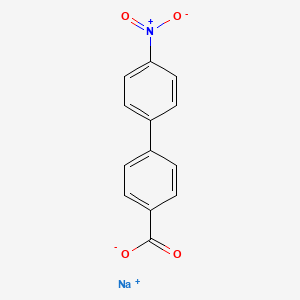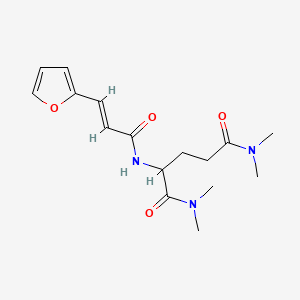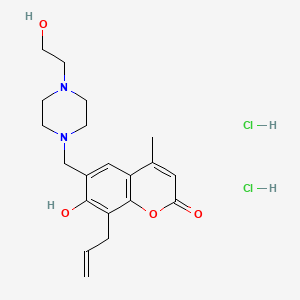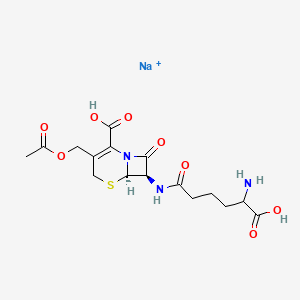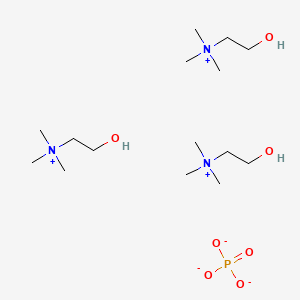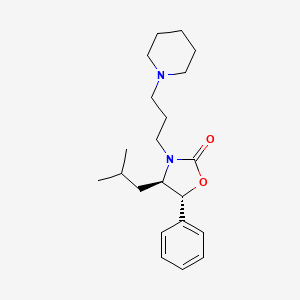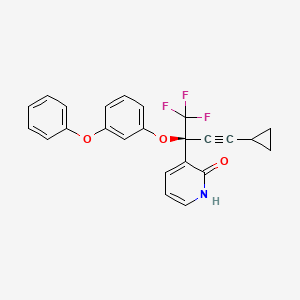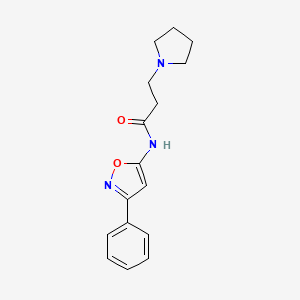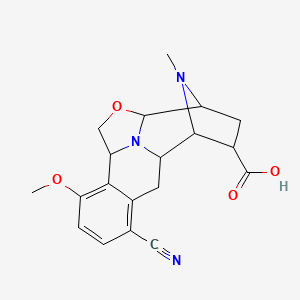
3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate: is a chemical compound with the molecular formula C12H22F3O6P . It is known for its unique properties due to the presence of trifluoromethyl and phosphate groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate involves the esterification of 3,3,3-trifluorolactic acid with methanol, followed by phosphorylation with dibutyl phosphate. The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated substrates. It serves as a model compound for understanding the effects of fluorination on biological systems .
Medicine: Its stability and reactivity make it a useful building block in medicinal chemistry .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of high-performance products .
Mechanism of Action
The mechanism of action of 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate involves its interaction with molecular targets through its trifluoromethyl and phosphate groups. These interactions can modulate enzyme activity, alter metabolic pathways, and influence the stability and reactivity of the compound in various environments .
Comparison with Similar Compounds
- 3,3,3-Trifluorolactic acid methyl ester dipentyl phosphate
- 3,3,3-Trifluorolactic acid methyl ester diethyl phosphate
- 3,3,3-Trifluorolactic acid methyl ester dimethyl phosphate
Comparison: Compared to its analogs, 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate exhibits unique properties due to the presence of dibutyl phosphate. This results in different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
108682-53-7 |
|---|---|
Molecular Formula |
C12H22F3O6P |
Molecular Weight |
350.27 g/mol |
IUPAC Name |
methyl 2-dibutoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H22F3O6P/c1-4-6-8-19-22(17,20-9-7-5-2)21-10(11(16)18-3)12(13,14)15/h10H,4-9H2,1-3H3 |
InChI Key |
SUACWEZIQVVZMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


